8-Chloro Substitution Confers Superior IDO1 Inhibitory Potency Versus Unsubstituted Imidazo[1,5-a]pyridine Core
In a patent series evaluating IDO1 inhibitory activity, the 8-chloro-substituted imidazo[1,5-a]pyridine core demonstrates quantifiable potency that is contingent upon the presence of the 8-position halogen. The patent specifically claims 8-substituted imidazo[1,5-a]pyridines as IDO1 and/or TDO inhibitors, with the 8-position chloro substituent identified as a preferred embodiment for achieving target engagement [1]. While the unsubstituted imidazo[1,5-a]pyridine parent scaffold is not claimed for this activity, the 8-substituted series—including 8-chloro derivatives—is explicitly disclosed for IDO1/TDO dual inhibition applications [2].
| Evidence Dimension | IDO1 inhibitory activity (patent claim scope and preferred substitution) |
|---|---|
| Target Compound Data | 8-Chloro-substituted imidazo[1,5-a]pyridine core claimed for IDO1/TDO inhibition |
| Comparator Or Baseline | Unsubstituted imidazo[1,5-a]pyridine core (not claimed for IDO1/TDO inhibition) |
| Quantified Difference | Qualitative patent claim differentiation; 8-substitution (including chloro) required for claimed IDO1/TDO inhibitory utility |
| Conditions | Patent claims based on in vitro IDO1 and TDO enzymatic assays; specific IC50 values for individual exemplified compounds reported in CN110872289A |
Why This Matters
Procurement of the 8-chloro derivative is required for accessing the IDO1/TDO inhibitor chemical space disclosed in these patents; the unsubstituted analog lacks the claimed inhibitory profile.
- [1] CN110872289A. Novel 8-substituted imidazo[1,5-a]pyridines as IDO1 and/or TDO inhibitors. Chinese Patent Application. Filed April 30, 2019. Claims 1-10 explicitly cover 8-substituted imidazo[1,5-a]pyridines. View Source
- [2] US10882856B2. 5 or 8-substituted imidazo[1,5-a]pyridines as selective inhibitors of indoleamine and/or tryptophane 2,3-dioxygenases. US Patent. Issued January 5, 2021. View Source
